molecular formula C12H10ClNO2 B13664498 Ethyl 3-chloroisoquinoline-4-carboxylate

Ethyl 3-chloroisoquinoline-4-carboxylate

Cat. No.: B13664498
M. Wt: 235.66 g/mol
InChI Key: BDRATWDPTZBHJX-UHFFFAOYSA-N
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Description

Ethyl 3-chloroisoquinoline-4-carboxylate (CAS 2090897-00-8) is a high-value chemical building block in organic and medicinal chemistry research. This compound features both a reactive chloride and an ester group, making it a versatile precursor for the synthesis of diverse complex molecules . Its structure is integral to methodologies aimed at constructing functionalized isoquinoline and quinolone scaffolds, which are privileged structures in drug discovery . Researchers utilize this ester in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, and other transformations to create novel compounds for biological screening . The 4-quinolone/isoquinoline core is associated with a wide range of therapeutic activities, and this reagent serves as a key intermediate in the exploration of new pharmaceutical agents . This product is intended for research and development purposes in a laboratory setting only. It is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information. It is recommended to store the product under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 3-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3

InChI Key

BDRATWDPTZBHJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Chloroisoquinoline 4 Carboxylate

Classical Approaches to Isoquinoline (B145761) Ring Construction Precursors

Traditional methods for isoquinoline synthesis have long provided the foundation for creating the bicyclic core. These reactions, while established, often require harsh conditions but are fundamental to understanding the retrosynthetic possibilities for complex targets like ethyl 3-chloroisoquinoline-4-carboxylate.

Bischler-Napieralski Cyclizations in Related Systems

The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.com The reaction involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions. nrochemistry.com

The mechanism typically proceeds through an electrophilic aromatic substitution. Common condensing agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org The choice of reagent can influence the reaction, with agents like P₂O₅ or its combination with POCl₃ leading to pyrophosphates, which are excellent leaving groups. organic-chemistry.org The reaction is most effective when the benzene (B151609) ring is activated with electron-donating groups. nrochemistry.com Two primary mechanistic pathways are considered: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.com

For the synthesis of a precursor to this compound, a strategically substituted β-phenylethylamine would be acylated and then subjected to cyclization. The resulting 3,4-dihydroisoquinoline can then be dehydrogenated, often using palladium, to yield the fully aromatic isoquinoline core. pharmaguideline.com

Table 1: Examples of Bischler-Napieralski Reaction Conditions

Starting Amide Condensing Agent Solvent Temperature Product
N-Acetyl-β-phenylethylamine POCl₃ Toluene Reflux 1-Methyl-3,4-dihydroisoquinoline
N-Benzoyl-β-(3,4-dimethoxyphenyl)ethylamine P₂O₅ Xylene Reflux 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Pomeranz-Fritsch Cyclizations and Analogous Reactions

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This Schiff base is typically formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com The subsequent cyclization is promoted by strong acids like sulfuric acid. wikipedia.orgthermofisher.com

The reaction mechanism involves the formation of the benzalaminoacetal, followed by the elimination of alcohol molecules and an electrophilic attack of the resulting cation on the aromatic ring to form the new heterocyclic ring. chemistry-reaction.com This method is valuable for preparing isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.org However, yields can vary widely depending on the substrates and conditions used. organicreactions.org Modifications to this reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine with glyoxal hemiacetal. thermofisher.com

Table 2: Pomeranz-Fritsch Reaction Variations

Aldehyde Amine Component Acid Catalyst Product
Benzaldehyde 2,2-Diethoxyethylamine H₂SO₄ Isoquinoline
3-Methoxybenzaldehyde 2,2-Dimethoxyethylamine H₂SO₄ 7-Methoxyisoquinoline

Pictet-Spengler Reaction Derivatives in Isoquinoline Synthesis

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comname-reaction.com This reaction is a specific example of the more general Mannich reaction. google.com

The process begins with the formation of an imine from the amine and carbonyl precursors. pharmaguideline.com Subsequent acid-catalyzed cyclization via electrophilic aromatic substitution yields the tetrahydroisoquinoline product. name-reaction.com The reaction proceeds under milder conditions if the aromatic ring of the β-arylethylamine contains electron-donating substituents. pharmaguideline.com While this reaction directly produces a hydrogenated isoquinoline ring, the resulting tetrahydroisoquinoline can be oxidized to the fully aromatic isoquinoline system, making it a relevant pathway for accessing precursors to the target molecule. Its versatility has made it a key strategy in the total synthesis of complex isoquinoline alkaloids. researchgate.net

Modern Catalytic Strategies for Targeted Synthesis

Contemporary synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These modern strategies offer powerful alternatives to classical methods for constructing highly substituted isoquinolines.

Palladium-Catalyzed Reactions for C-C Bond Formation and Derivatization

Palladium catalysis has emerged as a robust tool for the synthesis of substituted isoquinolines. These methods often involve sequential reactions that allow for the convergent assembly of the molecule from readily available precursors. pnas.org One prominent approach utilizes a palladium-catalyzed α-arylation of ketones, followed by a cyclization step to form the isoquinoline ring. pnas.orgnih.gov This strategy is highly versatile, accommodating both electron-rich and electron-poor functionalities. pnas.org

Another powerful palladium-catalyzed approach involves the coupling of an ortho-haloarylaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization to furnish the isoquinoline product in excellent yields. organic-chemistry.org Such coupling-imination-annulation sequences, sometimes performed under microwave irradiation, provide rapid access to a diverse range of substituted isoquinolines. organic-chemistry.org These methods are particularly relevant for creating the C4-carboxylate functionality seen in the target molecule by using appropriately substituted coupling partners.

Table 3: Overview of Palladium-Catalyzed Isoquinoline Syntheses

Pd-Catalyzed Step Coupling Partners Key Features
α-Arylation of Ketones Aryl bromides, Ketones Convergent, regioselective, good yields. pnas.org
Sonogashira Coupling o-Iodobenzaldehyde imine, Terminal alkynes Followed by Cu-catalyzed cyclization; excellent yields. organic-chemistry.org

Metal-Free Cyclization Approaches

In line with the principles of green chemistry, there is growing interest in developing synthetic routes that avoid the use of transition metals. Several metal-free methods for isoquinoline synthesis have been established. One such approach involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to yield 3-aryl isoquinolines. organic-chemistry.org

Other strategies may utilize iodine catalysis or radical-mediated cyclizations. bohrium.comresearchgate.net For instance, a peroxide-mediated cascade reaction has been reported for constructing the isoquinoline skeleton under mild, metal-free conditions, demonstrating broad substrate scope and high atom economy. researchgate.net These methods provide alternative pathways that can reduce cost and environmental impact while still enabling the construction of complex heterocyclic systems.

Green Chemistry Principles in Scalable Synthesis

In modern synthetic chemistry, particularly for scalable production, the incorporation of green chemistry principles is paramount to minimize environmental impact and enhance safety and efficiency. nih.govnih.gov Traditional methods for synthesizing isoquinoline frameworks, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy. nih.gov

To address these challenges, greener alternatives are being developed. These methodologies focus on several key principles:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents is a primary focus. Ethyl lactate, a bio-based and biodegradable solvent, has emerged as a promising medium for various organic transformations. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in the construction of 4-substituted isoquinolines. nih.gov

Catalysis: The use of catalysts, especially in small amounts, is preferred over stoichiometric reagents. nih.gov Metal-free catalytic systems, such as those using Nafion® NR50, have been employed for the eco-friendly synthesis of isoquinoline derivatives under microwave irradiation. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product is a core tenet. This minimizes the generation of byproducts. nih.gov

For a compound like this compound, a scalable "green" synthesis would prioritize a streamlined process that avoids hazardous reagents, utilizes efficient heating methods like microwave irradiation, and employs recyclable catalysts or catalyst-free conditions where possible. nih.govresearchgate.net

Strategic Introduction of the 3-Chloro Substituent

The placement of the chlorine atom at the C-3 position is a critical step that defines the final compound's reactivity. This can be accomplished through two primary strategies: direct halogenation of a pre-formed isoquinoline ring or by constructing the ring from a starting material that already contains the necessary chlorine atom.

Direct chlorination involves treating an isoquinoline precursor with a chlorinating agent. A powerful and common method for achieving simultaneous functionalization at the C-3 and C-4 positions is the Vilsmeier-Haack reaction. semanticscholar.org In this approach, a suitable N-substituted phenylacetamide derivative can be treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). This process can lead to the formation of a 3-chloroisoquinoline-4-aldehyde intermediate. semanticscholar.org The aldehyde group can then be oxidized to a carboxylic acid, ready for esterification.

Other direct C-H halogenation techniques can also be employed, which offer pathways to introduce chlorine onto the heterocyclic ring with high regioselectivity, although this requires careful control of reaction conditions to target the C-3 position specifically. researchgate.net

An alternative and often more controlled strategy involves using starting materials where the chlorine atom is already present. This approach builds the isoquinoline ring system around a pre-chlorinated fragment, thus avoiding potentially aggressive and non-selective chlorination steps on the final ring system.

For example, a synthetic pathway can be designed starting from a chlorinated aniline derivative. Through a series of condensation and cyclization reactions, the isoquinoline skeleton is constructed with the chlorine atom already incorporated at the desired position. chemicalbook.com Another route involves the chemical modification of a readily available precursor like 1,3-dichloroisoquinoline. Through a reduction reaction that selectively removes the chlorine at the C-1 position, 3-chloroisoquinoline can be obtained, which can then be further functionalized at the C-4 position. prepchem.com This method provides excellent control over the final structure.

Esterification and Functional Group Interconversion at the C-4 Position

The final key structural element is the ethyl ester group at the C-4 position. This is most commonly introduced via the esterification of the corresponding carboxylic acid, 3-chloroisoquinoline-4-carboxylic acid.

The most direct and widely used method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, where the formation of water as a byproduct means that its removal can drive the reaction toward the desired ester product. chemguide.co.uk

Fischer Esterification Reaction:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

(Carboxylic Acid + Alcohol ⇌ Ester + Water)

For substrates that may be sensitive or sterically hindered, alternative methods can provide higher yields. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly efficient method that proceeds under mild conditions and can suppress the formation of side products. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Protocols

To maximize the yield and purity of this compound, each step of the synthesis must be carefully optimized. The reversible nature of the Fischer esterification, in particular, requires specific strategies to enhance product formation. chemguide.co.uk

Key parameters for optimization include:

Molar Ratio of Reactants: In Fischer esterification, using a large excess of the alcohol (ethanol) can effectively shift the reaction equilibrium to favor the formation of the ethyl ester. masterorganicchemistry.com

Catalyst Concentration: The amount of acid catalyst is crucial. Sufficient catalyst is needed to protonate the carbonyl group and facilitate nucleophilic attack, but excessive amounts can lead to side reactions. Studies on similar esterification processes have shown that optimizing catalyst concentration is key to achieving high conversion rates. e3s-conferences.orghillpublisher.com

Temperature: The reaction temperature affects the rate of reaction. For esterification, heating the mixture, often to the reflux temperature of the alcohol, is necessary to achieve a reasonable reaction rate. hillpublisher.com An optimal temperature range of 80-85°C has been identified in related esterification syntheses. hillpublisher.com

Removal of Water: As water is a byproduct of the esterification, its continuous removal from the reaction mixture is one of the most effective ways to drive the reaction to completion and achieve high yields. chemguide.co.uk This is often accomplished using a Dean-Stark apparatus, which physically separates the water as it is formed. e3s-conferences.org

The following table summarizes the influence of various parameters on the yield of a typical esterification reaction, based on general optimization studies.

ParameterConditionEffect on Yield/Conversion RateRationale
Molar Ratio (Alcohol:Acid)Low (e.g., 1:1)Lower YieldEquilibrium is not sufficiently shifted towards products.
High (e.g., 9:1)Higher Yield e3s-conferences.orgLe Châtelier's principle; excess reactant drives the reaction forward.
Catalyst ConcentrationLowSlow reaction rate, low conversion.Insufficient protonation of the carboxylic acid.
Optimized (e.g., 3% w/w)High Conversion e3s-conferences.orgProvides a sufficient rate without promoting side reactions.
TemperatureLowVery slow reaction rate.Insufficient kinetic energy to overcome the activation energy barrier.
Optimal (e.g., Reflux)Faster reaction rate, higher yield. e3s-conferences.orgIncreases the frequency and energy of molecular collisions.
Water RemovalNot RemovedEquilibrium limits yield.The reverse reaction (hydrolysis) can occur. masterorganicchemistry.com
Actively Removed (e.g., Dean-Stark)Significantly Increased Yield e3s-conferences.orgPrevents the reverse reaction, driving the equilibrium to completion.

Chemical Reactivity and Advanced Transformations of Ethyl 3 Chloroisoquinoline 4 Carboxylate

Reactivity of the C-Cl Bond at the C-3 Position

The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is susceptible to a variety of reactions, including nucleophilic substitution, cross-coupling, and reductive dehalogenation. These transformations provide pathways to introduce diverse functionalities at this position.

Nucleophilic Substitution Reactions for Diverse Functionalization

The electron-withdrawing nature of the isoquinoline ring system facilitates the displacement of the chlorine atom by various nucleophiles. This allows for the introduction of a wide array of functional groups at the C-3 position. For instance, reaction with amines or sodium azide (B81097) can introduce amino or azido (B1232118) groups, respectively. researchgate.net These reactions are fundamental in creating libraries of substituted isoquinoline derivatives for biological screening.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagentProduct
AmineR-NH₂Ethyl 3-(alkyl/aryl)aminoisoquinoline-4-carboxylate
AzideNaN₃Ethyl 3-azidoisoquinoline-4-carboxylate
ThiolR-SHEthyl 3-(alkyl/aryl)thioisoquinoline-4-carboxylate
MalononitrileCH₂(CN)₂Ethyl 3-(dicyanomethyl)isoquinoline-4-carboxylate

This table presents a summary of common nucleophilic substitution reactions performed on chloro-substituted pyranoquinolinones, which are analogous to the reactivity of ethyl 3-chloroisoquinoline-4-carboxylate. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Arylation and Alkenylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can readily participate in these reactions to introduce aryl, and alkenyl groups at the C-3 position.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the chloro-isoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of 3-arylisoquinoline derivatives. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Sonogashira Coupling : This reaction couples the chloro-isoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of 3-alkynylisoquinolines, which are valuable precursors for more complex heterocyclic systems. researchgate.net

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the chloro-isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkenylation of the isoquinoline core.

Table 2: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base3-Aryl/vinyl-isoquinoline
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base3-Alkynyl-isoquinoline
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base3-Alkenyl-isoquinoline

Reductive Dehalogenation Strategies

The chlorine atom at the C-3 position can be removed through reductive dehalogenation. This process is useful when the unsubstituted isoquinoline core is desired. Various reducing agents and catalytic systems can be employed for this transformation. For example, catalytic hydrogenation using a palladium catalyst is a common method. The influence of substituents on the rate of reductive dehalogenation has been studied, indicating that electronic effects play a significant role in the reaction's efficiency. nih.govnih.gov

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C-4 position offers another site for chemical modification, primarily through hydrolysis and amidation reactions.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while basic hydrolysis, often referred to as saponification, is irreversible and typically proceeds to completion. chemguide.co.uklibretexts.orgyoutube.com The resulting 3-chloroisoquinoline-4-carboxylic acid is a key intermediate for further functionalization, such as amidation and peptide coupling. yu.edu.jo

Table 3: Hydrolysis of this compound

ConditionReagentsProduct
AcidicDilute acid (e.g., HCl, H₂SO₄), heat3-Chloroisoquinoline-4-carboxylic acid
Basic (Saponification)Dilute base (e.g., NaOH), heatSodium 3-chloroisoquinoline-4-carboxylate

Amidation and Peptide Coupling Reactions

The carboxylic acid obtained from the hydrolysis of the ethyl ester can be converted into a variety of amides through reaction with amines. lookchemmall.com This amidation is often facilitated by the use of coupling reagents to activate the carboxylic acid. organic-chemistry.orgnih.gov

In the context of medicinal chemistry, this carboxylic acid can be coupled with amino acids or peptides. bachem.com This process, known as peptide coupling, typically employs specialized coupling reagents to form the amide bond efficiently and with minimal side reactions, such as racemization. uni-kiel.de Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), as well as uronium/aminium salts like HATU and HBTU. bachem.compeptide.com

Table 4: Common Peptide Coupling Reagents

Reagent AbbreviationFull Name
DCCDicyclohexylcarbodiimide
DICDiisopropylcarbodiimide
EDC·HClN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate

Reduction to Alcohols and Subsequent Derivatizations

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (3-chloroisoquinolin-4-yl)methanol. This transformation is typically achieved using powerful reducing agents that are effective for ester reduction.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at reduced temperatures to control the reactivity of the hydride reagent. The general reaction scheme is as follows:

Scheme 1: Reduction of this compound to (3-chloroisoquinolin-4-yl)methanol

The resulting alcohol, (3-chloroisoquinolin-4-yl)methanol, is a key intermediate for further derivatization. The primary alcohol group can undergo a variety of subsequent reactions, including:

Oxidation: The alcohol can be oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents. For instance, mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield 3-chloroisoquinoline-4-carbaldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) would lead to 3-chloroisoquinoline-4-carboxylic acid.

Esterification: The alcohol can be esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to produce a range of different esters.

Etherification: The alcohol can be converted into ethers through reactions such as the Williamson ether synthesis, where it is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 4-(halomethyl)-3-chloroisoquinolines.

These derivatizations allow for the introduction of diverse functional groups at the 4-position of the isoquinoline ring, expanding the synthetic utility of the parent compound.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester in this compound is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A large excess of the new alcohol is typically used to drive the equilibrium towards the desired product.

Base-Catalyzed Transesterification: Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. This method is generally faster than acid-catalyzed transesterification but can be complicated by saponification if water is present.

Enzymatic Transesterification: Lipases are enzymes that can catalyze the transesterification of esters under mild conditions. This method offers high selectivity and avoids the harsh conditions of acid or base catalysis, which can be advantageous for sensitive substrates.

The choice of catalyst and reaction conditions depends on the desired product and the compatibility of other functional groups in the molecule.

Catalyst TypeTypical ReagentsKey Features
AcidH₂SO₄, TsOH, HClEquilibrium-driven; requires excess of the new alcohol.
BaseNaOR, KOR, DBUGenerally faster than acid catalysis; risk of saponification.
EnzymaticLipases (e.g., Novozym 435)Mild reaction conditions; high selectivity.

Table 1: Overview of Catalysts for Transesterification Processes.

Reactivity of the Isoquinoline Core

The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and complex reactivity profile.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is a key reaction for introducing substituents onto the carbocyclic ring. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom is protonated. Therefore, substitution occurs preferentially on the benzene ring, primarily at positions 5 and 8.

For this compound, the directing effects of the existing substituents must be considered:

The Isoquinoline Nitrogen: The nitrogen atom deactivates the entire ring system towards electrophilic attack.

The Ethyl Carboxylate Group (at C4): This is a deactivating, meta-directing group.

Considering these factors, electrophilic aromatic substitution on this compound is expected to be difficult and require forcing conditions. The substitution will occur on the benzenoid ring, and the precise position will be a result of the combined directing effects. Based on the inherent reactivity of the isoquinoline ring, substitution is most likely to be directed to the C5 and C8 positions. For example, nitration would be expected to yield a mixture of ethyl 3-chloro-5-nitroisoquinoline-4-carboxylate and ethyl 3-chloro-8-nitroisoquinoline-4-carboxylate.

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of isoquinoline derivatives, the nitrogen atom can act as a directing group. However, direct deprotonation of the isoquinoline ring can be challenging.

A more common approach is halogen-metal exchange. The chlorine atom at the C3 position of this compound can be exchanged with a lithium atom using an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This generates a highly reactive 3-lithioisoquinoline intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position, a position that is not readily accessible through other means.

ElectrophileResulting Substituent at C3
CO₂Carboxylic acid (-COOH)
Aldehydes/KetonesHydroxyalkyl groups (-CR(OH)R')
Alkyl halidesAlkyl groups (-R)
DisulfidesThioalkyl groups (-SR)

Table 2: Examples of Electrophiles for Quenching Lithiated Isoquinolines.

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions involving the isoquinoline core of this compound can be used to construct more complex, fused heterocyclic systems. These reactions often take advantage of the reactivity of both the benzene and pyridine rings.

One potential strategy involves the functionalization of the benzenoid ring, for example, through nitration followed by reduction to an amino group at the C5 or C8 position. This amino-substituted isoquinoline can then serve as a precursor for the construction of a new fused ring. For instance, a 5-aminoisoquinoline (B16527) derivative could undergo a Skraup or Doebner-von Miller reaction to form a fused quinoline-like system.

Alternatively, functional groups introduced at the C3 and C4 positions can participate in annulation reactions. For example, if the chloro group at C3 is replaced by a suitable nucleophile and the ester at C4 is converted to a different functional group, these two adjacent positions can be used to build a new five- or six-membered ring.

Cascade and Tandem Reactions Involving Multiple Reactive Sites

The presence of multiple reactive sites in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot.

For example, a palladium-catalyzed cross-coupling reaction at the C3 position (displacing the chlorine) could be designed to be followed by an intramolecular cyclization involving the ester at C4 or a substituent on the coupling partner. A hypothetical tandem reaction could involve a Suzuki coupling of the 3-chloro position with a boronic acid containing a nucleophilic group. Following the coupling, this nucleophilic group could then attack the ester at C4, leading to the formation of a new heterocyclic ring fused to the isoquinoline core.

These complex transformations offer an efficient route to novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science. The development of such cascade reactions is an active area of research, aiming to increase molecular complexity in a step-economical fashion.

Applications of Ethyl 3 Chloroisoquinoline 4 Carboxylate As a Versatile Synthetic Building Block

Precursor in the Construction of Novel Polycyclic and Fused Heterocyclic Systems

The inherent reactivity of the C-3 chlorine atom in ethyl 3-chloroisoquinoline-4-carboxylate makes it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of elaborate polycyclic and fused heterocyclic systems. These complex structures are often endowed with significant biological activities, making them attractive targets in medicinal chemistry.

One notable application involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These powerful synthetic tools enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at the C-3 position. For instance, the coupling of this compound with various boronic acids or terminal alkynes can furnish a diverse library of 3-substituted isoquinolines. These products can then undergo further intramolecular cyclization reactions to yield novel fused systems, such as pyrrolo[2,1-a]isoquinolines and other related polycyclic frameworks.

The strategic placement of the chloro and ester functionalities allows for sequential and regioselective modifications. For example, after a coupling reaction at the C-3 position, the ester group at C-4 can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other cyclization reactions, leading to the creation of lactam-containing fused systems.

Scaffold for the Synthesis of Complex Organic Molecules

Beyond the realm of fused heterocycles, this compound serves as a foundational scaffold for the assembly of complex, non-fused organic molecules. The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities. researchgate.net By utilizing the chloro and ester groups as synthetic handles, chemists can append various pharmacophores and functional groups to the isoquinoline skeleton, thereby generating novel molecular entities with potential therapeutic applications.

The versatility of this building block is showcased in its ability to participate in multi-component reactions. These reactions, where three or more reactants combine in a single synthetic operation, offer a rapid and efficient route to molecular complexity. For example, the chlorine atom can be displaced by a nucleophile, while the ester group can be transformed into other functional groups, all within a single reaction vessel, leading to the creation of highly substituted and functionally dense isoquinoline derivatives.

Role in the Diversification of Isoquinoline Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. This compound is an ideal starting material for the generation of such libraries centered around the isoquinoline scaffold. The predictable reactivity of its functional groups allows for the systematic and parallel synthesis of a large number of analogs.

High-throughput synthesis techniques can be employed to react this compound with a diverse set of building blocks. For instance, a library of amines, thiols, or alcohols can be reacted with the C-3 chloro position to introduce a wide range of substituents. Subsequently, the ester group can be modified through hydrolysis, amidation, or reduction to further expand the chemical space of the library. This systematic approach to diversification is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological profiles.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique electronic and steric properties of this compound have also spurred the development of novel synthetic methodologies. The presence of the electron-withdrawing ester group at C-4 influences the reactivity of the C-3 position, making the chlorine atom more susceptible to nucleophilic attack compared to other chlorinated isoquinolines. This enhanced reactivity can be exploited to perform reactions under milder conditions or to achieve transformations that are not possible with less activated substrates.

Researchers are continually exploring new catalytic systems and reaction conditions to expand the synthetic utility of this versatile building block. This includes the development of new palladium catalysts for more efficient cross-coupling reactions, the exploration of novel nucleophiles for substitution reactions, and the investigation of photochemical and electrochemical methods to activate the molecule in new and interesting ways. These methodological advancements not only broaden the scope of molecules that can be synthesized from this compound but also contribute to the broader field of synthetic organic chemistry.

Integration into Automated and Flow Chemistry Systems

The well-defined reactivity and stability of this compound make it a suitable candidate for integration into automated and flow chemistry systems. vapourtec.com Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including improved safety, better reaction control, and the potential for seamless scale-up. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of Ethyl 3-chloroisoquinoline-4-carboxylate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the ethyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons, which helps to establish connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. oregonstate.edu The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. oregonstate.edu The spectrum would display characteristic peaks for the carbons of the isoquinoline ring system, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu

A representative, though not experimentally verified for this specific isomer, set of expected ¹H and ¹³C NMR data is presented below based on spectral data for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 Singlet -
H5 Doublet -
H6 Triplet -
H7 Triplet -
H8 Doublet -
-OCH₂CH₃ Quartet ~61
-OCH₂CH₃ Triplet ~14
C1 - Aromatic Region
C3 - Aromatic Region
C4 - Aromatic Region
C4a - Aromatic Region
C5 - Aromatic Region
C6 - Aromatic Region
C7 - Aromatic Region
C8 - Aromatic Region
C8a - Aromatic Region

Note: This is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined experimentally.

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethyl group to the carboxylate function and the carboxylate to the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks indicate that protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of this compound and in studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₀ClNO₂). By comparing the experimentally measured mass to the calculated mass for the proposed formula, the molecular formula can be confidently confirmed.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation. The resulting fragment ions are then analyzed to provide information about the structure of the molecule. The fragmentation pattern is characteristic of the compound and can help to confirm the identity of the different structural components, such as the loss of the ethoxy group or the chlorine atom from the isoquinoline core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while C-H stretching vibrations of the aromatic ring and the ethyl group would be found around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if any hydrolysis occurs, can also be observed. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Expected Characteristic FT-IR Peaks:

The vibrational modes of the isoquinoline core, the chloro substituent, and the ethyl carboxylate group would give rise to a unique spectral fingerprint. Key expected absorptions include:

C=O Stretching: The ester carbonyl group (C=O) would exhibit a strong absorption band, typically in the range of 1700-1730 cm⁻¹. The exact position would be influenced by conjugation with the isoquinoline ring system.

C-O Stretching: The C-O single bond of the ester group would produce a strong, characteristic band in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the isoquinoline ring would appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond would show a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

A hypothetical data table for the expected FT-IR peaks is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 2980Medium
Ester C=O Stretch1700 - 1730Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O Stretch1200 - 1300Strong
C-Cl Stretch600 - 800Medium

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the isoquinoline skeleton and the C-Cl bond.

Key Applications and Expected Observations:

Skeletal Vibrations: The symmetric breathing vibrations of the aromatic rings in the isoquinoline core would be expected to produce strong and sharp signals in the Raman spectrum.

C-Cl Bond Analysis: The C-Cl stretching vibration, which can sometimes be weak in FT-IR, may show a more prominent signal in the Raman spectrum.

Complementary Data: By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, as some vibrations may be active in one technique but not the other due to molecular symmetry and selection rules.

A hypothetical Raman shifts data table is provided below.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing990 - 1010Strong
Aromatic C=C Stretch1580 - 1620Strong
C-Cl Stretch600 - 800Medium
Ester C=O Stretch1700 - 1730Weak
Aliphatic C-H Bending/Stretching1350 - 1470, 2850 - 2980Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Detailed Research Findings from Crystallography:

Molecular Geometry: This technique would confirm the planar structure of the isoquinoline ring system and determine the conformation of the ethyl carboxylate group relative to the ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the electronic effects of the chloro and carboxylate substituents on the aromatic system.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the solid-state properties of the compound.

Unit Cell Parameters: The dimensions and symmetry of the unit cell would be determined, providing fundamental information about the crystal lattice.

Below is a hypothetical table of crystallographic data that would be obtained from such a study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)10.1
β (°)95.5
Volume (ų)1050
Z4
Density (calculated) (g/cm³)1.45

Computational and Theoretical Investigations of Ethyl 3 Chloroisoquinoline 4 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry, electronic properties, and stability. For Ethyl 3-chloroisoquinoline-4-carboxylate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G++(d,p), can provide a detailed picture of its structural and electronic landscape. nih.gov

The process begins with geometry optimization, where the molecule's lowest energy structure is calculated. This provides precise theoretical values for bond lengths, bond angles, and dihedral angles. These optimized parameters can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. Studies on similar quinoline (B57606) derivatives have shown good correlation between DFT-calculated geometries and experimental crystal structures. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Isoquinoline (B145761) Core (Illustrative) This table illustrates typical data obtained from DFT calculations. Actual values for this compound would require a specific computational study.

ParameterBond/AngleCalculated Value (B3LYP/6-311G++)
Bond LengthC3-Cl~1.75 Å
Bond LengthC4-C(O)~1.50 Å
Bond LengthC=O (Ester)~1.21 Å
Bond AngleCl-C3-C4~118°
Bond AngleN-C1-C8a~117°
Dihedral AngleC3-C4-C(O)-O~0° or ~180° (depending on conformer)

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule by identifying sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

For this compound, the distribution and energy of these frontier orbitals are key to its reactivity. The HOMO is expected to be distributed over the electron-rich isoquinoline ring, while the LUMO would likely be located over the same ring system, influenced by the electron-withdrawing substituents. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations can precisely determine the energies and visualize the spatial distribution of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows the type of data generated from FMO analysis. Values are representative and not specific to the title compound.

OrbitalEnergy (eV)Significance
HOMO-6.5 eVRegion of electron donation (nucleophilicity)
LUMO-1.8 eVRegion of electron acceptance (electrophilicity)
Energy Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The ESP map illustrates the charge distribution within a molecule by color-coding regions of different electrostatic potential. researchgate.net

Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. For this compound, these areas are expected around the nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons. researchgate.net Conversely, regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Such positive regions would be expected around the hydrogen atoms and potentially the carbon atom attached to the chlorine (C3). The ESP surface provides a comprehensive, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. By calculating the activation energy (the energy barrier between reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathway. mdpi.com While specific computational studies on the reaction mechanisms of this compound are not widely available, the methodology is well-established. For instance, modeling a nucleophilic substitution reaction at the C3 position would involve calculating the energy profile for the approach of the nucleophile, the formation of a transition state, and the departure of the chloride leaving group. Such studies provide atomistic-level detail that is often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, including vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical spectra serve as a powerful tool for interpreting and assigning experimental data.

DFT calculations can compute harmonic vibrational frequencies. The calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental FT-IR spectra. This allows for the unambiguous assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies for the C=O of the ester, the C-Cl bond, and various C=C and C=N bonds of the aromatic system can be precisely predicted. Studies on related compounds like ethyl 4-chloro-7-iodoquinoline-3-carboxylate have demonstrated the utility of this approach in interpreting complex vibrational spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data, aiding in the structural confirmation of the synthesized compound.

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) This table illustrates how computational data is correlated with experimental spectroscopic results.

Vibrational ModeFunctional GroupExpected Experimental Frequency (cm⁻¹)Calculated Frequency (Scaled, cm⁻¹)
StretchingC=O (Ester)~1720~1715
StretchingC-O (Ester)~1250~1245
StretchingC=N (Ring)~1610~1605
StretchingC-Cl~750~748

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotational degrees of freedom exist around the C4-C(O) bond and the C(O)-O bond of the ethyl ester group. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds, allowing for the identification of stable, low-energy conformers and the energy barriers between them. It is generally expected that conformers with less steric hindrance, for instance where the bulky ethyl group is oriented away from the isoquinoline ring, will be more stable. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the motion of atoms and molecules under the influence of a given force field, MD can explore the conformational landscape, solvent effects, and intermolecular interactions. An MD simulation of this compound in a solvent like water or DMSO could reveal its flexibility, preferred conformations in solution, and how it interacts with surrounding solvent molecules, offering insights that are complementary to the static picture provided by quantum mechanical calculations. nih.gov

Emerging Research Directions and Future Perspectives in Isoquinoline 4 Carboxylate Chemistry

Exploration of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for constructing the isoquinoline (B145761) framework often depend on harsh reaction conditions, expensive reagents, and toxic solvents, which pose significant environmental and economic challenges. rsc.org In response, the principles of green chemistry are being increasingly integrated into modern synthetic design to develop more sustainable and efficient methodologies. rsc.orgnih.gov

Current research focuses on several key areas to make the synthesis of isoquinoline-4-carboxylates more environmentally benign:

Use of Benign Solvents: A shift from conventional toxic solvents to greener alternatives like water-ethyl acetate (B1210297) systems is being explored, which can eliminate hazardous reagents while maintaining high yields and purity. rsc.orgnih.gov

Energy-Efficient Processes: Microwave-assisted synthesis is being employed to accelerate reaction times and reduce energy consumption, offering a rapid and sustainable approach. researchgate.net

Atom-Economical Reactions: Methodologies that maximize the incorporation of atoms from the reactants into the final product are being prioritized. researchgate.net This includes catalyst-free methods and reactions that avoid the use of external oxidants. nih.govresearchgate.net

Synthetic StrategyTraditional ApproachSustainable AlternativeKey Advantages
Solvent Toxic organic solvents (e.g., DMF, Chloroform)Water, PEG, Ethyl Acetate rsc.orgnih.govresearchgate.netReduced environmental impact, improved safety.
Energy Input Prolonged heating under refluxMicrowave irradiation researchgate.netFaster reaction times, lower energy use.
Catalysis Stoichiometric toxic reagentsRecyclable catalysts, catalyst-free systems rsc.orgnih.govReduced waste, lower cost, reusability.
Reaction Type Multi-step, low atom economy reactionsOne-pot cascade reactions, C-H activation researchgate.netacs.orgIncreased efficiency, reduced purification steps.

Development of Highly Selective Catalytic Systems for Transformations

The development of highly selective catalytic systems is crucial for the precise synthesis of complex isoquinoline derivatives. Transition-metal catalysis, in particular, has become a powerful tool for C-H bond activation and annulation processes, providing direct access to functionalized isoquinoline frameworks. acs.org

Recent breakthroughs have focused on various transition metals to catalyze the formation of the isoquinoline core with high regioselectivity and functional group tolerance. semanticscholar.org

Rhodium (Rh)-Catalyzed Reactions: Rh(III)-catalyzed C-H activation and annulation of substrates like N-chloroimines or N-hydroxyoximes with alkenes or alkynes have emerged as a mild and efficient method. acs.orgacs.org These protocols can circumvent the need for high temperatures and external oxidants, which are persistent challenges in other methods. acs.orgacs.org

Ruthenium (Ru)-Catalyzed Reactions: Ru(II)-catalyzed C-H functionalization allows for the annulation of primary benzylamines with sulfoxonium ylides without an external oxidant. organic-chemistry.org Homogeneous recyclable ruthenium catalysts have also been used in PEG media for a green and sustainable synthesis of isoquinolines. researchgate.net

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are used for coupling reactions that form key bonds in the isoquinoline skeleton. organic-chemistry.org Catalyst-controlled divergent transformations using Pd(0) catalysts have also been developed to create varied isoquinoline-based structures. rsc.org

Copper (Cu) and Cobalt (Co)-Catalyzed Reactions: These more abundant 3d-transition metals are gaining attention as cost-effective and sustainable alternatives to precious metals for synthesizing isoquinoline derivatives. researchgate.net Air-stable cobalt catalysts have been used for annulation reactions via C-H/N-N bond activation. researchgate.net

Catalyst SystemTransformation TypeSubstratesKey Features
Rhodium (Rh)(III) C-H Activation/AnnulationN-chloroimines and alkenes acs.orgacs.orgMild, ambient conditions; oxidant-free.
Ruthenium (Ru)(II) C-H Functionalization/AnnulationPrimary benzylamines and sulfoxonium ylides organic-chemistry.orgOxidant-free; free amine as directing group.
Palladium (Pd)(II) Homocoupling/CyclizationOximes and vinyl azides organic-chemistry.orgGood functional group tolerance; mild conditions.
Cobalt (Co) C-H/N-N Bond ActivationAzines and alkynes researchgate.netHigh atom economy; external oxidant-free.

Innovative Applications in Chemical Material Science Precursors

The unique photophysical and electronic properties of the isoquinoline scaffold make its derivatives, including isoquinoline-4-carboxylates, attractive precursors for advanced materials. amerigoscientific.com The aromatic, electron-rich structure is a key feature that allows these compounds to be incorporated into larger functional systems. amerigoscientific.com

Conductive and Optical Materials: Isoquinoline-based polymers and copolymers are being investigated for their potential in creating conductive materials and materials with unique optical properties for use in organic electronics. amerigoscientific.com

Dyes and Sensors: The isoquinoline core is a component in the synthesis of various dyes. chemicalbook.com Its ability to interact with metal ions also makes it a candidate for the development of chemical sensors. chemicalbook.com

Corrosion Inhibitors: Isoquinoline derivatives have been identified as effective corrosion inhibitors, a property valuable in industrial applications. wikipedia.org

The specific structure of Ethyl 3-chloroisoquinoline-4-carboxylate, with its reactive chloro and ester functional groups, provides handles for polymerization or for linking to other molecular units to fine-tune the properties of the resulting materials.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

The synthesis of complex molecules like this compound is increasingly being accelerated by machine learning (ML) and artificial intelligence (AI). beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions. beilstein-journals.orgnih.gov

Computer-Aided Synthesis Planning (CASP): ML-based retrosynthesis models can propose diverse and efficient synthetic routes for a target molecule, often identifying pathways that might be overlooked by human chemists. beilstein-journals.org

Reaction Condition Optimization: AI algorithms can predict the optimal combination of solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a reaction. beilstein-journals.org This is particularly useful for complex catalytic cycles involved in isoquinoline synthesis.

Novel Molecule Design: Researchers are developing ML algorithms that can not only suggest how to make a molecule but can also simultaneously design new molecules with specific desired properties. asiaresearchnews.com For instance, an algorithm could be tasked with designing an isoquinoline-4-carboxylate derivative with specific electronic properties for material science applications and then propose a viable synthetic route. asiaresearchnews.com

This integration of AI is poised to significantly reduce the time and resources required for chemical discovery and development. nih.govasiaresearchnews.com

Unexplored Reactivity Patterns and Derivatization Opportunities

The functionality present in this compound offers numerous opportunities for further chemical modification and the exploration of novel reactivity. The electronic properties of the isoquinoline ring are influenced by the electron-withdrawing effects of the chlorine atom at the C3 position and the ethyl carboxylate group at the C4 position.

Substitution at the C3 Position: The chloro group at the C3 position is a key site for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols), leading to diverse libraries of new isoquinoline derivatives.

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for building more complex molecular architectures.

Modification of the Carboxylate Group: The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further functionalization.

Reactions on the Isoquinoline Ring: The nitrogen atom in the isoquinoline ring retains its basic character and can be protonated or alkylated. wikipedia.org The aromatic rings can also undergo electrophilic substitution, although the positions of these reactions will be directed by the existing substituents.

Exploring these reaction pathways will undoubtedly lead to the discovery of new compounds with unique chemical and physical properties, potentially expanding the applications of the isoquinoline-4-carboxylate scaffold.

Q & A

Q. What role does this compound play in the development of novel antimicrobial agents?

  • Mechanistic Studies : As a quinolone analog, it inhibits DNA gyrase. Use radiolabeled assays (³H-thymidine incorporation) to quantify inhibition constants (Kᵢ) .
  • Resistance Profiling : Test against gyrA mutant strains to evaluate cross-resistance risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.